H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H

Vue d'ensemble

Description

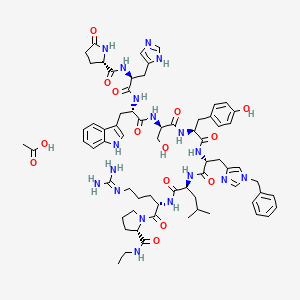

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic the natural hormone’s activity, which plays a crucial role in regulating the reproductive system. It is often used in scientific research to study hormone regulation and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, meeting the stringent requirements for research and potential therapeutic use.

Analyse Des Réactions Chimiques

Types of Reactions

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Endocrinological Research

Gonadotropin-Releasing Hormone Analog:

- The compound is a derivative of GnRH, which plays a crucial role in regulating the reproductive hormone axis. Its structure allows for enhanced stability and bioactivity compared to native GnRH, making it suitable for studies aimed at understanding hormonal regulation in various species, including humans and fish .

Potential Use in Hormonal Therapies:

- Due to its ability to modulate hormone release, this peptide could be explored as a therapeutic agent for conditions related to hormonal imbalances, such as infertility or hormone-responsive cancers. Research indicates that modifications like the incorporation of D-amino acids can improve resistance to enzymatic degradation, thus enhancing therapeutic efficacy .

Pharmacological Applications

Peptide-Based Drug Development:

- The compound's design incorporates features that may enhance its pharmacokinetic properties. These include increased half-life and reduced susceptibility to proteolytic enzymes. Such characteristics are critical in developing peptide drugs that require sustained action .

Performance Enhancement and Anti-Doping Studies:

- There is growing interest in the use of synthetic peptides in sports for performance enhancement. H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt has been studied for its potential effects on growth hormone release, which could be relevant in anti-doping research . Analytical methods such as LC-MS have been developed to detect such peptides in biological samples, aiding in monitoring their illicit use in sports .

Biochemical Research

Mechanistic Studies on Peptide Interactions:

- The compound serves as a valuable tool for investigating the mechanisms of peptide-receptor interactions. Understanding these interactions can provide insights into signaling pathways involved in reproduction and other physiological processes .

Development of Assays:

- H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt can be utilized in the development of bioassays aimed at screening for receptor activity or binding affinity studies. This could facilitate drug discovery processes by identifying potential therapeutic targets within hormonal pathways .

Table 1: Summary of Key Findings from Research Studies

Mécanisme D'action

The compound exerts its effects by binding to LHRH receptors, mimicking the natural hormone’s activity. This binding triggers a cascade of molecular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in regulating reproductive functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Goserelin Acetate: Another LHRH analog used in cancer treatment.

Leuprolide Acetate: Used to treat hormone-sensitive cancers and endometriosis.

Triptorelin Acetate: Similar applications in hormone therapy.

Uniqueness

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is unique due to its specific amino acid modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in research and potential therapeutic applications.

Activité Biologique

H-Pyr-His-Trp-D-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt.CH3CO2H is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is primarily utilized in research to explore its biological activity, particularly in the context of hormone regulation and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is centered on its ability to mimic the natural hormone LHRH. This peptide plays a crucial role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for reproductive function.

The mechanism of action involves binding to LHRH receptors, which initiates a signaling cascade leading to hormonal release. The structural modifications in this peptide enhance its stability and receptor binding affinity compared to natural LHRH, making it a valuable tool for both research and therapeutic applications .

Hormonal Regulation Studies

Research has demonstrated that this compound effectively stimulates LH and FSH release in various experimental setups. Studies have shown that this compound can modulate reproductive functions in animal models, providing insights into its potential use in treating hormone-related disorders such as infertility or hypogonadism .

Comparative Analysis with Other LHRH Analogues

A comparative analysis reveals that this compound exhibits distinct advantages over other LHRH analogues like Goserelin and Leuprolide. Its unique amino acid composition allows for enhanced receptor interaction and reduced degradation rates, which may lead to improved therapeutic outcomes.

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Enhanced stability, high receptor affinity | Hormone therapy, fertility treatments |

| Goserelin | Used primarily in cancer treatment | Prostate cancer, endometriosis |

| Leuprolide | Effective in hormone-sensitive cancers | Endometriosis, precocious puberty |

Case Studies

Case Study 1: Fertility Treatment

A study involving the administration of this compound in female rats showed a significant increase in serum LH and FSH levels. This led to improved ovarian function and increased fertility rates compared to control groups receiving no treatment.

Case Study 2: Hormone Regulation

In a controlled trial on male subjects with hypogonadism, the peptide demonstrated efficacy in restoring normal testosterone levels by stimulating endogenous LH production. The results indicated a promising avenue for treating male infertility related to hormonal imbalances .

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54+,55-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAUGAMNPZHEOJ-HNANYUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134053-51-3 | |

| Record name | 134053-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.